molecular formula C7H13NO3S2 B1668017 Bucillamine CAS No. 65002-17-7

Bucillamine

Numéro de catalogue: B1668017
Numéro CAS: 65002-17-7
Poids moléculaire: 223.3 g/mol
Clé InChI: VUAFHZCUKUDDBC-BYPYZUCNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La bucillamine est un dérivé de la cystéine comportant deux groupes thiol, ce qui en fait un donneur de thiol puissant. Elle a été développée à partir de la tiopronine et est principalement utilisée comme agent antirhumatismal. La this compound est prescrite pour le traitement de la polyarthrite rhumatoïde au Japon et en Corée du Sud depuis plus de 30 ans. Elle fait également l'objet de recherches pour son potentiel de traitement d'autres affections, telles que la COVID-19, en raison de ses propriétés antioxydantes .

Applications De Recherche Scientifique

Bucillamine has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Bucillamine is an antirheumatic agent developed from tiopronin . Its activity is mediated by the two thiol groups that the molecule contains . The primary targets of this compound are reactive oxygen species (ROS) and the glutathione pathway .

Mode of Action

This compound, a cysteine derivative with two thiol groups, acts as a potent thiol donor . It is capable of replenishing the thiol group in glutathione, thereby reactivating this endogenous defense against oxidant injury . This compound is approximately 16-fold more potent than N-acetylcysteine (NAC) as a thiol donor in vivo .

Biochemical Pathways

This compound affects the glutathione pathway, a critical antioxidant system in the body . By donating thiol groups, this compound helps to restore glutathione, an essential antioxidant that protects cells from damage by reactive oxygen species . This compound also induces the intranuclear translocation of Nrf2, thereby increasing the expression of γ-glutamylcysteine synthetase (-GCS) and glutathione synthetase (GSS), which further induces intracellular γ antioxidant glutathione (GSH), heme oxygenase 1 (HO-1), and superoxide dismutase 2 (SOD2) .

Result of Action

This compound has been shown to prevent oxidative and reperfusion injury in heart and liver tissues . It has potential to attenuate or prevent damage during myocardial infarction, cardiac surgery, and organ transplantation . This compound also has additional anti-inflammatory effects unrelated to its antioxidant effect .

Action Environment

The efficacy of this compound can be influenced by environmental factors. For example, in the context of skin rash induced by EGFR inhibition, topical this compound has been proposed as a potential reliever . This suggests that the route of administration and the local environment can influence the action and efficacy of this compound.

Safety and Hazards

Bucillamine should be handled carefully to avoid dust formation. It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Orientations Futures

Bucillamine is currently being investigated for COVID-19 drug repurposing . It is also being developed in an injectable version to expand on its potential therapeutic utility targeting rare disorders such as ischemia-reperfusion injury (i.e. organ transplantation), acute respiratory distress syndrome, and potential medical countermeasures .

Analyse Biochimique

Biochemical Properties

Bucillamine’s activity is mediated by its two thiol groups . It is 16-fold more potent than acetylcysteine (NAC) as a thiol donor in vivo, making it highly effective in restoring glutathione . This gives this compound a superior function in preventing acute lung injury during influenza infection .

Cellular Effects

This compound rapidly enters cells by the same mechanism that transports the amino acid cysteine . It has been shown to prevent oxidative and reperfusion injury in heart and liver tissues . This compound also has potential to attenuate or prevent damage during myocardial infarction, cardiac surgery, and organ transplantation .

Molecular Mechanism

This compound’s mechanism of action is similar to that of NAC, but with much higher potency . It replenishes the thiol group in glutathione, thereby reactivating this endogenous defense against oxidant injury . This compound also induces the intranuclear translocation of Nrf2, thereby increasing the expression of γ-glutamylcysteine synthetase (γ-GCS) and glutathione synthetase (GSS), which further induces intracellular antioxidant glutathione (GSH), heme oxygenase 1 (HO-1), and superoxide dismutase 2 (SOD2) .

Temporal Effects in Laboratory Settings

This compound has shown to have long-term effects on cellular function in both in vitro and in vivo studies . For instance, in a rigorous intact dog model, this compound, given intravenously during the first 3 hours of reperfusion, substantially reduced myocardial infarct size .

Dosage Effects in Animal Models

In animal models, this compound has shown to reduce myocardial infarct size in a dose-dependent manner . Livers exposed to 24 hours of cold ischemia were markedly protected by this compound in several transplantation models .

Metabolic Pathways

This compound is involved in metabolic pathways related to inflammation and oxidative stress . It replenishes the thiol group in glutathione, thereby reactivating this endogenous defense against oxidant injury .

Transport and Distribution

This compound rapidly enters cells by the same mechanism that normally transports the amino acid cysteine . This allows it to be distributed within cells and tissues effectively.

Subcellular Localization

This compound induces the intranuclear translocation of Nrf2 . This suggests that this compound and its effects are localized within the nucleus of the cell, where it increases the expression of certain enzymes and antioxidants .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La bucillamine est synthétisée par un processus en plusieurs étapes impliquant la réaction de la cystéine avec d'autres réactifs chimiques pour introduire les groupes thiol. Les voies de synthèse et les conditions de réaction spécifiques sont propriétaires et ne sont pas largement publiées dans la littérature ouverte.

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse chimique à grande échelle dans des conditions contrôlées pour garantir la pureté et la cohérence. Le processus comprend généralement des étapes telles que la cristallisation, la filtration et le séchage pour obtenir le produit final sous une forme stable adaptée à un usage pharmaceutique .

Types de réactions :

    Oxydation : La this compound peut subir des réactions d'oxydation en raison de ses groupes thiol, formant des liaisons disulfures.

    Réduction : Elle peut également participer à des réactions de réduction, où les liaisons disulfures sont rompues pour régénérer les groupes thiol.

    Substitution : La this compound peut subir des réactions de substitution où l'un de ses groupes fonctionnels est remplacé par un autre groupe.

Réactifs et conditions courants :

    Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'iode.

    Réduction : Des agents réducteurs tels que le dithiothréitol et la tris(2-carboxyethyl)phosphine sont utilisés.

    Substitution : Divers nucléophiles peuvent être utilisés dans des conditions douces pour réaliser des réactions de substitution.

Principaux produits :

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

La this compound exerce ses effets principalement par l'intermédiaire de ses groupes thiol, qui peuvent donner des électrons pour neutraliser les espèces réactives de l'oxygène. Cette propriété antioxydante contribue à réduire le stress oxydatif et à prévenir les dommages cellulaires. La this compound reconstitue également les niveaux de glutathion, ce qui renforce les mécanismes de défense naturels de l'organisme contre les lésions oxydatives. Les cibles moléculaires comprennent diverses enzymes et protéines impliquées dans les voies du stress oxydatif .

Composés similaires :

    Acétylcystéine : Un autre donneur de thiol utilisé comme mucolytique et dans le traitement du surdosage d'acétaminophène.

    Tiopronine : Un dérivé de la cystéine similaire à la this compound, utilisé dans le traitement de la cystinurie.

    Glutathion : Un antioxydant naturel présent dans l'organisme.

Unicité de la this compound : La this compound est unique en raison de sa puissance accrue en tant que donneur de thiol par rapport à l'acétylcystéine. Elle est environ 16 fois plus puissante pour restaurer les niveaux de glutathion, ce qui la rend plus efficace pour réduire le stress oxydatif. De plus, ses deux groupes thiol offrent des capacités antioxydantes accrues, ce qui en fait un composé précieux pour les applications médicales et industrielles .

Comparaison Avec Des Composés Similaires

    Acetylcysteine: Another thiol donor used as a mucolytic agent and in the treatment of acetaminophen overdose.

    Tiopronin: A cysteine derivative similar to bucillamine, used in the treatment of cystinuria.

    Glutathione: A naturally occurring antioxidant in the body.

Uniqueness of this compound: this compound is unique due to its higher potency as a thiol donor compared to acetylcysteine. It is approximately 16-fold more potent in restoring glutathione levels, making it more effective in reducing oxidative stress. Additionally, its dual thiol groups provide enhanced antioxidant capabilities, making it a valuable compound in both medical and industrial applications .

Propriétés

IUPAC Name

(2R)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S2/c1-7(2,13)6(11)8-4(3-12)5(9)10/h4,12-13H,3H2,1-2H3,(H,8,11)(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAFHZCUKUDDBC-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(CS)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@@H](CS)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048587
Record name Bucillamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65002-17-7
Record name Bucillamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65002-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bucillamine [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065002177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bucillamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12160
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bucillamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUCILLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R80LRA5WTF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bucillamine
Reactant of Route 2
Bucillamine
Reactant of Route 3
Bucillamine
Reactant of Route 4
Bucillamine
Reactant of Route 5
Bucillamine
Reactant of Route 6
Bucillamine
Customer
Q & A

Q1: How does bucillamine exert its therapeutic effects?

A1: this compound acts through multiple mechanisms:

  • Antioxidant activity: As a potent thiol donor, it replenishes glutathione (GSH), a crucial intracellular antioxidant, thereby combating oxidative stress [, , , ]. This compound exhibits a higher potency as a thiol donor compared to N-acetylcysteine [].
  • Immunomodulation: It demonstrates immunomodulatory effects by suppressing T cell function [, , ]. Specifically, this compound inhibits T cell proliferation, cytokine production (particularly Th1 cytokines), and transendothelial migration [, ]. It can also induce an increase in CD4+CD45RA+ T cells while decreasing CD4+CD45RO+, CD8+HLA-DR+, CD5+ B cells [].
  • Anti-angiogenic activity: this compound can inhibit vascular endothelial growth factor (VEGF) production, contributing to its anti-angiogenic effects []. This property makes it potentially useful for treating conditions like choroidal neovascularization [, ].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C8H15NO4S2 and a molecular weight of 253.34 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, studies have employed techniques like high-performance liquid chromatography (HPLC) with fluorescence detection [] and gas chromatography-mass spectrometry (GC-MS) [] to analyze this compound in biological samples. These techniques provide valuable information about the compound's structural properties and facilitate its quantification in various matrices.

Q4: Is there information available about the stability of this compound under various conditions?

A4: While specific data on material compatibility is limited in the provided research, this compound's stability in biological samples has been investigated. For instance, this compound derivatives used in HPLC analysis remained stable for at least two weeks when stored at -4°C [].

Q5: Does this compound exhibit any catalytic properties?

A5: The provided research doesn't focus on this compound's catalytic properties. Its therapeutic benefits primarily stem from its antioxidant, anti-inflammatory, and immunomodulatory actions.

Q6: Have computational methods been used to study this compound?

A6: While the provided research doesn't explicitly mention computational studies, such methods could be valuable for understanding this compound's interactions with its targets, predicting its metabolic fate, and designing analogs with improved properties.

Q7: How does the structure of this compound contribute to its activity?

A7: this compound's two free sulfhydryl groups are crucial for its potent antioxidant activity, specifically its ability to act as a thiol donor and replenish glutathione [, ]. Studies suggest that the presence of two free sulfhydryl groups makes it a more effective thiol donor than compounds with a single sulfhydryl group, like N-2-mercaptopropionyl glycine []. Modifications to these sulfhydryl groups could impact its antioxidant and therapeutic effects.

Q8: Is there information about the SHE regulations concerning this compound?

A8: The provided research focuses on this compound's pharmacological properties and doesn't delve into specific SHE regulations. Adhering to relevant safety guidelines during handling, storage, and disposal is crucial.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A10: While detailed ADME data is limited in the research, studies show that this compound is orally active [, , , ] and can be detected in urine after administration [, ]. It undergoes methylation, forming metabolites like SA 679, which are excreted in urine [, ]. The ratio of this compound to its metabolites in urine varies between individuals [].

Q10: What evidence supports the efficacy of this compound?

A10: Numerous studies demonstrate the efficacy of this compound in various models:

  • Rheumatoid arthritis: this compound significantly improved arthritis symptoms in animal models of collagen-induced arthritis by inhibiting synovial proliferation and reducing anti-collagen antibodies []. Clinical studies also demonstrate its efficacy in RA patients, improving clinical parameters and disease activity [, , , , ].
  • Organ protection: this compound effectively reduced myocardial infarct size in dogs [, ] and protected against liver injury in transplantation models [, , ]. It also demonstrated benefit in preventing blood-retinal barrier breakdown in diabetic rats [].
  • Other applications: this compound inhibited choroidal neovascularization in rats [, ], suggesting potential in treating eye diseases. It also exhibited protective effects against UV-induced skin damage in mice [, ].

Q11: What are the known side effects of this compound?

A11: While generally considered safe, this compound can cause side effects:

  • Skin reactions: These are among the most common adverse effects and can range from mild rashes to severe reactions like toxic epidermal necrolysis [, , , ].
  • Pulmonary toxicity: this compound can cause interstitial lung disease, sometimes severe and requiring corticosteroid treatment [, , , ].
  • Renal effects: Proteinuria, primarily due to membranous nephropathy, is a potential side effect. Discontinuing this compound generally leads to resolution of proteinuria [, , , ].
  • Hematologic abnormalities: Rarely, this compound can cause agranulocytosis, a potentially life-threatening condition [].
  • Other reported effects: These include yellow nail syndrome [], gigantomastia [], and false-positive urine ketone tests [].

Q12: What analytical methods are used to quantify this compound?

A16: Studies employed HPLC with fluorescence detection after derivatization with N-(1-pyrenyl)maleimide (NPM) for sensitive and reproducible quantification of this compound in human blood []. Additionally, GC-MS techniques have also been used to measure this compound levels in serum [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.